3-(3-Methoxyphenoxy)propylamine

Vue d'ensemble

Description

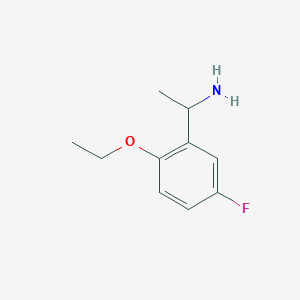

3-(3-Methoxyphenoxy)propylamine, also known as MPPA, is a chemical compound. It has a molecular weight of 181.23 .

Synthesis Analysis

3-Methoxypropylamine (MPA) is one of the promising alternative amines. The thermal decomposition of MPA was studied under two conditions: a dissolved oxygen (DO) concentration of less than 5 ppb at 280 C for 1.5 h and a DO concentration of 20 ppb at 70 C for 2 h .Molecular Structure Analysis

The molecular formula of 3-(3-Methoxyphenoxy)propylamine is C10H15NO2 .Chemical Reactions Analysis

The reaction mechanism of MPA decomposition was estimated from the present experimental results. At 280 C, the hydrolysis of the ether bond initiates the decomposition, and the subsequent bond cleavage of C-N and/or C-C occurs. At 70 C, hydrogen abstraction by an oxygen molecule is the initiation reaction. MPA radicals and HO2 or C1 compounds propagate a chain reaction and result in a relatively high yield of propionate .Physical And Chemical Properties Analysis

3-(3-Methoxyphenoxy)propylamine is a solid at room temperature .Applications De Recherche Scientifique

Radiolabelling and Brain Studies

3-(3-Methoxyphenoxy)propylamine derivatives, specifically labelled with carbon-11, were explored for their in vitro and in vivo binding properties in rodent and monkey brains. This research aimed at understanding their potential for PET studies of binding sites on NMDA receptors, which are important in neurological studies (Sasaki et al., 2004).

Organic Synthesis and Chemical Reactions

In a study by Harisha et al. (2015), 3-aryl-2-propenoic acid derivatives, which include compounds related to 3-(3-Methoxyphenoxy)propylamine, were investigated for their reactions with triethylamine. This research contributes to the understanding of complex chemical reactions in organic synthesis (Harisha et al., 2015).

Synthesis of N-alkyl-arylcyclohexylamines

Wallach et al. (2016) conducted a study focusing on the synthesis and analytical characterization of various N-alkyl-arylcyclohexylamines, which include derivatives of 3-(3-Methoxyphenoxy)propylamine. These substances are of interest for their potential applications in forensic and legal contexts (Wallach et al., 2016).

Conformational Analysis in Pharmacology

A study by Grunewald and Creese (1986) examined the low energy conformations of molecules related to 3-(3-Methoxyphenoxy)propylamine, such as nisoxetine. This research aids in understanding how molecular conformation influences pharmacological properties, particularly in terms of neurotransmitter selectivity (Grunewald & Creese, 1986).

Organometallic Chemistry

The research by Dozzi et al. (1980) explored the synthesis of poly(N-alkyliminoalanes) using amines such as 3-methoxy-n-propylamine. These compounds have applications in materials science and organometallic chemistry (Dozzi et al., 1980).

Antibacterial and Modulatory Activity

Figueredo et al. (2020) investigated the pharmacological properties of compounds derived from 3-(3-Methoxyphenoxy)propylamine, assessing their antibacterial and modulatory activities. This study contributes to the search for new antibacterial agents and potential treatments for bacterial resistance (Figueredo et al., 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

3-(3-Methoxyphenoxy)propylamine is a chemical compound that is used to prepare phenoxyalkylamine derivatives It is known that phenoxyalkylamine derivatives can interact with various proteins and enzymes in the body .

Mode of Action

The exact mode of action of 3-(3-Methoxyphenoxy)propylamine is not clearly defined in the available literature. It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can lead to changes in the conformation and activity of the target molecules .

Propriétés

IUPAC Name |

3-(3-methoxyphenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-9-4-2-5-10(8-9)13-7-3-6-11/h2,4-5,8H,3,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLHWRUQUSVISJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424580 | |

| Record name | 3-(3-Methoxyphenoxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methoxyphenoxy)propylamine | |

CAS RN |

6451-26-9 | |

| Record name | 3-(3-Methoxyphenoxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B1309727.png)

![4-[2-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1309742.png)

![[4-(3,4-Dimethoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B1309748.png)

![7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1309767.png)

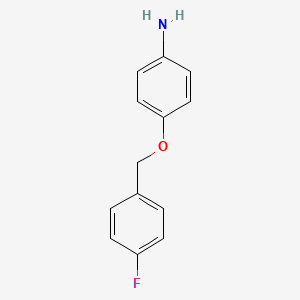

![4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309769.png)

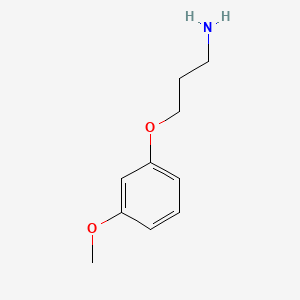

![3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309771.png)